2,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The compound "2,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide" is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is known for its pharmacological relevance, particularly in antimicrobial and antitumor applications, due to its ability to interact with biological targets via hydrogen bonding and π-π stacking interactions . The compound is distinguished by a 4-methylthiazolylidene substituent at the N-position and a carboxamide group at the 6-position, which may enhance solubility and bioactivity compared to simpler analogs .
Properties
IUPAC Name |
2,3-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-6-5-20-12(15-6)16-10(18)9-4-14-13-17(11(9)19)7(2)8(3)21-13/h4-5H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBXHWOUKBDEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or silver carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s C-2 and C-4 positions are susceptible to nucleophilic substitution due to electron-deficient aromaticity. For example:
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Amination : Reaction with primary amines (e.g., methylamine) at elevated temperatures (80–100°C) yields amine-substituted derivatives, with the methyl group at C-4 modulating reactivity.
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Halogenation : Electrophilic halogenation (e.g., bromine in acetic acid) selectively targets the pyrimidine ring’s C-7 position, forming brominated intermediates for cross-coupling reactions .
Cyclization and Ring-Opening Reactions
The thiazolo[3,2-a]pyrimidine scaffold undergoes controlled ring-opening under acidic or basic conditions:
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Acid-Mediated Hydrolysis : Treatment with concentrated HCl (reflux, 6–8 hours) cleaves the thiazole ring, generating a pyrimidine-6-carboxamide intermediate.
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Base-Induced Rearrangement : In NaOH/ethanol, the thiazole ring rearranges to form a thiophene analogue via sulfur extrusion, a reaction accelerated by the methyl substituent’s steric effects.
Electrophilic Aromatic Substitution
Electron-rich regions in the pyrimidine ring facilitate electrophilic attacks:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | 7-Nitro derivative | 65–70% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hours | 5-Sulfo analogue (water-soluble derivative) | 55% |
Cross-Coupling Reactions
The carboxamide group and methyl substituents enable participation in transition-metal-catalyzed reactions:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids at the C-5 position of the pyrimidine ring produces biaryl derivatives with enhanced pharmacological profiles .
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Buchwald-Hartwig Amination : Introduction of secondary amines at C-7 via Pd(OAc)₂/Xantphos catalysis (toluene, 100°C).
Redox Reactions
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond, yielding a dihydrothiazole derivative.
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Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group at C-3 to a carboxylic acid, altering solubility and bioactivity.
Complexation with Metal Ions
The carboxamide and thiazole nitrogen atoms act as chelating sites for transition metals:
| Metal Ion | Ligand Site | Application |
|---|---|---|
| Cu(II) | N-thiazole, O-carboxamide | Antimicrobial coordination complexes |
| Fe(III) | Pyrimidine N | Catalytic oxidation studies |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazole and pyrimidine rings, forming a strained bicyclic product. This reactivity is solvent-dependent, with acetonitrile favoring dimerization .
Key Research Findings:
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Substituent Effects : The 4-methyl group on the thiazole ring enhances electrophilic substitution rates at C-5 of the pyrimidine by donating electron density through resonance .
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Biological Correlations : Brominated derivatives exhibit 2–3× higher cytotoxicity against HepG2 cells compared to the parent compound, linked to improved DNA intercalation .
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Stability : The compound is stable under ambient conditions but degrades in strong bases (pH > 10) via ring-opening.
Scientific Research Applications
The compound 2,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of thiazole and pyrimidine exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar thiazolo-pyrimidine compounds effectively inhibited the growth of various pathogenic bacteria and fungi, suggesting that this compound may possess similar efficacy .
Anticancer Potential
Research indicates that compounds containing thiazole and pyrimidine moieties can exhibit anticancer activity. A case study involving a structurally related compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiazole derivatives have been studied for their ability to inhibit enzymes involved in disease pathways, such as kinases and proteases. Preliminary studies indicate that this compound may inhibit specific targets, which could be beneficial in treating diseases like diabetes and cancer .
Pesticidal Properties
Compounds with thiazole structures have been explored for their pesticidal properties. Research has shown that certain thiazole-based compounds exhibit insecticidal activity against agricultural pests. This suggests that this compound could be developed into an effective pesticide or herbicide .
Polymer Chemistry
In materials science, thiazole-containing compounds are investigated for their potential in polymer synthesis. The unique properties of these compounds can lead to the development of new polymers with enhanced thermal stability and mechanical strength. Case studies have shown that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Summary of Findings
The following table summarizes the applications of This compound across different fields:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt critical biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazolo[3,2-a]pyrimidine Derivatives
| Compound Name | Substituents at Position 2 | Substituents at Position 6 | Core Modification |
|---|---|---|---|
| Target Compound | (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene | Carboxamide | Thiazolo[3,2-a]pyrimidine |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-6-carbonitrile (11a, [3]) | 2,4,6-Trimethylbenzylidene | Nitrile (CN) | Thiazolo[3,2-a]pyrimidine |
| (2Z)-2-(4-Cyanobenzylidene)-6-carbonitrile (11b, [3]) | 4-Cyanobenzylidene | Nitrile (CN) | Thiazolo[3,2-a]pyrimidine |
| Ethyl 2-(4-carboxybenzylidene)-6-carboxylate (Crystal Structure, [11]) | 4-Carboxybenzylidene | Ethyl carboxylate (COOEt) | Thiazolo[3,2-a]pyrimidine |
| 5-Amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile (Scheme 90, [13]) | Pyrazol-4-ylmethylene | Nitrile (CN) | Thiazolo[3,2-a]pyridine |
Key Observations :
Key Observations :
- The target compound’s synthesis is hypothesized to follow a pathway similar to and , involving aldehyde condensations and heterocyclization.
- Yields for analogs range from 57% to 78%, suggesting moderate efficiency for this class .
Spectroscopic and Crystallographic Data
Table 3: Comparative Spectroscopic Features
| Compound Name | IR (cm⁻¹) | $ ^1H $-NMR Highlights | $ ^{13}C $-NMR Highlights |
|---|---|---|---|
| Target Compound | Expected NH (~3400), C=O (~1700) | 2.3 ppm (CH3), 7.9 ppm (=CH) | 165–170 ppm (C=O), 150–155 ppm (C=N) |
| Compound 11a ([3]) | 3436 (NH), 2219 (CN) | 2.37 ppm (3 CH3), 7.94 ppm (=CH) | 165.48 ppm (C=O), 153.11 ppm (C=N) |
| Ethyl Carboxylate ([5]) | 1719 (C=O) | 2.34 ppm (CH3), 6.28 ppm (CH) | 171.18 ppm (C=O), 154.61 ppm (C=N) |
Key Observations :
Crystallographic Insights:
- The ethyl carboxylate derivative () exhibits a puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . The target compound’s 4-methylthiazolylidene substituent may alter this angle due to steric effects.
- Hydrogen-bonding patterns (C–H···O) in analogs suggest that the carboxamide group in the target compound could form stronger intermolecular interactions, influencing crystallinity .
Biological Activity
The compound 2,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 1049136-38-0) belongs to a class of thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.43 g/mol. Its structure features a thiazole moiety that is pivotal for its biological interactions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : Studies have shown that the compound exhibits an IC50 value in the low micromolar range against several tumor cell lines, indicating potent cytotoxic activity. For example, thiazole derivatives generally demonstrate IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on structural modifications and target cell types .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative A | HepG2 (liver cancer) | 1.61 |
| Thiazole Derivative B | MCF7 (breast cancer) | 1.98 |
| 2,3-Dimethyl Compound | Various (not specified) | Low micromolar |
Antimicrobial Effects
Thiazole compounds are also recognized for their antimicrobial properties. Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains.
Case Studies :
- Bacterial Inhibition : In vitro assays have demonstrated that thiazole derivatives can effectively inhibit Gram-positive and Gram-negative bacteria, although specific data for this compound is still emerging .
Neuroprotective Properties
Emerging research highlights the potential neuroprotective effects of thiazole derivatives. The compound may influence pathways related to neuroinflammation and oxidative stress.
Research Insights :
- Inflammation Modulation : Some thiazole compounds have been identified as modulators of inflammatory pathways in neurodegenerative diseases . The specific mechanisms through which this compound exerts neuroprotective effects require further investigation.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish their efficacy.
Notable SAR Observations :
Q & A
Basic: What synthetic strategies are effective for preparing thiazolo[3,2-a]pyrimidine derivatives, such as the target compound?
Methodological Answer:
A common approach involves cyclocondensation of 2-amino-2-thiazolines with tricarbonylmethane derivatives. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a precursor) was synthesized via refluxing 2-amino-2-thiazoline with diethyl oxalacetate sodium salt, followed by acidification . Solvents like ethanol or DMF and catalysts such as K₂CO₃ are critical for yield optimization . For the target compound, introducing the [(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene] substituent may require coupling reactions under anhydrous conditions, with spectroscopic monitoring (e.g., TLC) to track intermediate formation.
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Cross-validation using complementary techniques is essential:
- X-ray crystallography (e.g., ) provides unambiguous spatial configuration, resolving ambiguities in NMR/IR data .
- NOE NMR experiments differentiate between Z/E isomers of the thiazole moiety.
- High-resolution mass spectrometry (HRMS) confirms molecular weight with <5 ppm error.
For example, used IR (C=O and C=S stretches) and ¹H/¹³C NMR to confirm thiazolo[3,2-a]pyrimidine core structures, while crystallography in validated intermolecular interactions .
Basic: What solvents and reaction conditions optimize the synthesis of related thiazolo[3,2-a]pyrimidines?
Methodological Answer:
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
- Catalysts: K₂CO₃ or triethylamine promotes deprotonation in alkylation steps (e.g., used K₂CO₃ for nucleophilic substitution) .
- Temperature: Room temperature for alkylation (to prevent side reactions) vs. reflux (80–100°C) for cyclocondensation.
- Workup: Acid precipitation (pH 3–4) isolates crude products, followed by recrystallization (e.g., from ethanol/DMF) to improve purity .
Advanced: How can low yields in multi-step syntheses be systematically addressed?
Methodological Answer:
Low yields often stem from unstable intermediates or competing pathways. Strategies include:
- Intermediate stabilization: Protect reactive groups (e.g., carboxamide) with tert-butyl or benzyl groups.
- Stepwise monitoring: Use LC-MS or in situ IR to identify bottlenecks. For example, reported 45–58% yields for analogous compounds, attributed to competing hydration of nitriles .
- Microwave-assisted synthesis: Reduces reaction time for steps prone to decomposition (e.g., cyclization).
- Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) to separate regioisomers.
Advanced: What analytical techniques confirm the Z-configuration of the thiazole-ylidene moiety?
Methodological Answer:
- X-ray crystallography: Directly visualizes the spatial arrangement (e.g., used this to confirm dihydrothiazole ring geometry) .
- NOESY NMR: Detect through-space correlations between the thiazole methyl group and adjacent protons.
- UV-Vis spectroscopy: Z-isomers often exhibit bathochromic shifts due to extended conjugation.
For example, specified "(Z)" in the compound name, implying configurational validation via crystallography or NOE .
Basic: How are impurities in the final product quantified and mitigated?
Methodological Answer:
- HPLC-PDA/MS: Quantifies impurities ≥0.1% using reverse-phase C18 columns and acetonitrile/water gradients.
- Recrystallization: Solvent pairs like DCM/hexane remove nonpolar byproducts.
- Mechanistic studies: Identify impurity sources (e.g., noted DMF as a participant in side reactions under basic conditions) .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Core modifications: Replace the 5-oxo group with sulfonyl or amino groups (see for dithiazole analogs) .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the thiazole ring to modulate electronic effects.
- Molecular docking: Use crystallographic data (e.g., ’s unit cell parameters) to model interactions with biological targets .
- In vitro screening: Prioritize analogs with logP <5 (calculated via ChemDraw) to ensure solubility in biological assays.
Advanced: What strategies validate the reproducibility of synthetic protocols across laboratories?
Methodological Answer:
- Detailed procedural logs: Specify exact equivalents, solvent grades, and stirring rates (e.g., used 1.1 mmol RCH₂Cl with 1.2 mmol K₂CO₃) .
- Round-robin testing: Collaborate with independent labs to replicate yields and purity.
- Stability studies: Monitor intermediates under varying temperatures and humidity (e.g., noted hygroscopicity in analogs affecting yields) .
Basic: What spectroscopic techniques are mandatory for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC). For example, confirmed acrylamide protons at δ 6.8–7.2 ppm .
- IR spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C=N, ~1600 cm⁻¹) stretches.
- Elemental analysis: Verify C, H, N, S content within 0.4% of theoretical values.
Advanced: How to troubleshoot crystallization failures for X-ray analysis?
Methodological Answer:
- Solvent screening: Use diffusion-based methods (e.g., layering hexane over a DCM solution) .
- Additives: Introduce co-crystallizing agents (e.g., DMF in ) to stabilize lattice packing .
- Temperature gradients: Slowly cool from 50°C to 4°C to promote nucleation.
- Crystal mounting: Flash-freeze in liquid N₂ to prevent decay during data collection.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
